5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative known for its unique chemical structure and potential applications in various scientific fields. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxyaniline with ethyl bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a more saturated form.
Scientific Research Applications
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the investigation of its interactions with biological targets, contributing to the understanding of its pharmacological effects.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Exhibits significant biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-ethyl-N-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-11-8-13-12(16-11)14-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQONLPKBDCYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN=C(S1)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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